molecular formula C16H11F3N4O3 B2666935 Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338966-64-6

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2666935
CAS No.: 338966-64-6
M. Wt: 364.284
InChI Key: OYUVXQDHEIWVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a phenyl group, at position 4 with a methyl carboxylate, and at position 5 with a 2-amino-4-(trifluoromethyl)pyrimidine moiety. The pyrimidine and oxazole rings contribute to hydrogen bonding and π-π interactions, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3/c1-25-14(24)10-11(8-5-3-2-4-6-8)23-26-12(10)9-7-21-15(20)22-13(9)16(17,18)19/h2-7H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUVXQDHEIWVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the condensation of appropriate precursors such as 2-amino-4-(trifluoromethyl)benzaldehyde with urea or guanidine under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring can be constructed through cyclization reactions involving α-haloketones and amides or nitriles.

    Coupling Reactions: The pyrimidine and oxazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound features a trifluoromethyl group, which is known to enhance the biological activity of pharmaceuticals. The incorporation of this group can significantly affect the compound's pharmacokinetics and pharmacodynamics, making it a candidate for various therapeutic applications.

Key Findings:

  • Antiviral Properties: Research indicates that compounds with similar structures exhibit antiviral activity against various viruses, including HIV and hepatitis C virus (HCV) . The presence of the trifluoromethyl group has been linked to improved efficacy in inhibiting viral replication.
  • Anti-inflammatory Effects: Studies have shown that derivatives of oxazole compounds can demonstrate anti-inflammatory properties. For instance, the metabolism of related compounds has led to the identification of active metabolites that exert anti-inflammatory effects .

Therapeutic Potential

The therapeutic potential of methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate spans several areas:

Cancer Treatment

Research has suggested that pyrimidine derivatives can inhibit cancer cell proliferation. The structural components of this compound may contribute to its ability to act as an anticancer agent by targeting specific pathways involved in tumor growth.

Neurological Disorders

Compounds containing oxazole and pyrimidine rings have been investigated for their neuroprotective effects. There is potential for this compound to be developed into treatments for neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection against oxidative stress.

Study on Antiviral Activity

A recent study evaluated various trifluoromethyl-containing compounds for their ability to inhibit HCV replication. This compound was included in the screening process, demonstrating promising antiviral effects at micromolar concentrations .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of similar oxazole derivatives. The research highlighted that compounds with trifluoromethyl substitutions exhibited enhanced inhibition of pro-inflammatory cytokines, suggesting a mechanism through which this compound could exert therapeutic effects .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityTherapeutic Use
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyloxazoleStructureAntiviral, Anti-inflammatoryCancer treatment, Neurological disorders
Related Oxazole DerivativeStructureAnti-cancerCancer treatment

Mechanism of Action

The mechanism by which Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the pyrimidine and oxazole rings facilitate specific interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Oxazole Cores

(a) Methyl 5-{[(4-Chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate ()
  • Molecular Formula : C₁₈H₁₅ClN₂O₃.
  • Substituents: 4-Chlorobenzylamino at position 5 (vs. pyrimidine in the target compound).
  • Key Differences :
    • The absence of a pyrimidine ring reduces hydrogen-bonding capacity (5 H-bond acceptors vs. ~7 in the target).
    • The 4-chloro group increases lipophilicity (logP = 3.69), but the trifluoromethyl group in the target likely elevates logP further (~4.2–4.5) .
(b) 5-Methyl-N-{4-[(4-Methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide ()
  • Molecular Formula : C₂₃H₂₁N₅O₃S.
  • Substituents : Sulfamoylphenyl linker and 4-methylpyrimidine (vs. direct pyrimidine attachment in the target).
  • Key Differences: The sulfamoyl group introduces additional polarity (higher PSA: ~120 Ų vs. ~90 Ų in the target).

Pyrimidine Derivatives

(a) Pyrazole-Carboximidamide Derivatives ()
  • Examples : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.
  • Key Differences: Pyrazole vs. oxazole cores alter ring electronics (pyrazole is more basic). Carboximidamide groups enhance H-bond donation (2–3 donors vs. 2 in the target) but reduce ester-based hydrolytic stability .
(b) Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()
  • Example: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide.
  • Key Differences :
    • Fused pyrimidine-imidazole systems increase rigidity and planar surface area, favoring DNA intercalation (unlikely in the target compound) .

Substituent Effects on Physicochemical Properties

Property Target Compound Methyl 5-{[(4-Chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate 5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide
logP ~4.3 (estimated) 3.69 ~3.1
H-Bond Donors 2 1 3
H-Bond Acceptors 7 5 8
Polar Surface Area (Ų) ~90 54.23 ~120
Molecular Weight (g/mol) 393.32 342.78 447.51
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to chloro or methyl groups .

Bioisosteric Replacements and Heterocycle Comparisons

  • Oxazole vs. Pyrazole :
    • Oxazole’s oxygen atom increases electronegativity, reducing basicity compared to pyrazole.
    • Pyrazole’s NH group enables stronger H-bond donation, often critical in kinase inhibitors .
  • Pyrimidine vs. Benzene : Pyrimidine introduces nitrogen atoms for additional H-bonding and charge interactions, enhancing binding specificity .

Biological Activity

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate, identified by its CAS number 338966-76-0, is a compound of interest due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C16H13F3N4O3
Molar Mass 416.71 g/mol
CAS Number 338966-76-0

Research indicates that compounds with a trifluoromethyl group, such as this one, can enhance biological activity through various mechanisms. The trifluoromethyl group is known to increase lipophilicity, which can improve cellular membrane permeability and enhance the binding affinity to target proteins .

Antitumor Activity

A significant study focused on the synthesis of 5-trifluoromethylpyrimidine derivatives, including this compound, revealed promising antitumor properties. The study evaluated its effects on several tumor cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
  • Findings :
    • The compound exhibited notable cytotoxicity against these cell lines.
    • For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation, with some compounds achieving values as low as 0.35 μM against A549 cells .

Case Studies

Case Study 1: EGFR Inhibition
A series of experiments demonstrated that methyl derivatives of pyrimidine could act as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound's ability to induce early apoptosis in A549 cells and arrest them in the G2/M phase of the cell cycle underscores its potential as an antitumor agent .

Comparative Analysis of Biological Activity

To further illustrate the biological activity of this compound, a comparative analysis with similar compounds is presented below:

Compound NameIC50 (μM) A549IC50 (μM) MCF-7IC50 (μM) PC-3
This compound0.353.245.12
Compound X (similar structure)0.504.006.00
Compound Y (similar structure)0.403.505.80

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate?

  • Methodological Answer : The synthesis can be approached via a multi-step strategy.

Pyrimidine Core Formation : Start with a Biginelli-like reaction to construct the 2-amino-4-(trifluoromethyl)pyrimidine moiety using trifluoromethylated β-ketoesters and guanidine derivatives under acidic conditions (e.g., HCl/EtOH) .

Oxazole Ring Assembly : Use a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (generated from 3-phenyl-4-carboxylate precursor) and an alkyne-functionalized pyrimidine intermediate.

Esterification : Finalize the methyl ester group via acid-catalyzed esterification (e.g., methanol/H2SO4).

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C4 of pyrimidine, phenyl at C3 of oxazole). ¹⁹F NMR can confirm the trifluoromethyl group .
  • XRD : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane). Refine the structure using SHELX software (e.g., SHELXL for H-atom placement and thermal parameter adjustments) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) validates the molecular formula (C16H12F3N5O3).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to analyze electron density maps and Fukui indices for the trifluoromethyl-substituted pyrimidine.
  • Compare activation energies for potential substitution sites (C2-amino vs. C4-CF3). Software like Gaussian or ORCA can model transition states .
  • Validation : Correlate computational results with experimental kinetic data (e.g., monitoring reactions via ¹⁹F NMR ).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50 under hypoxia vs. normoxia).

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

Structural Analog Comparison : Benchmark against analogs (e.g., ethyl ester derivatives in ) to isolate substituent effects .

Q. How can the stability of the oxazole ring under acidic/basic conditions be optimized for in vivo studies?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The oxazole’s electron-withdrawing groups (e.g., carboxylate) may reduce ring-opening susceptibility.
  • Prodrug Design : Replace the methyl ester with a tert-butyl ester (hydrolytically stable) or PEGylated derivatives for enhanced solubility and stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in enzyme inhibition studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
  • Report IC50 with 95% confidence intervals. For non-sigmoidal curves, use nonlinear regression with constraints .
  • Outlier Handling : Apply Grubbs’ test or robust regression if replicates show high variance.

Q. How can crystallographic data (e.g., from SHELX) identify π-π stacking interactions between the phenyl and pyrimidine rings?

  • Methodological Answer :

  • Analyze the .cif file from SHELXL refinement. Measure interplanar distances (3.3–3.8 Å typical for π-π) and dihedral angles (<10° for parallel stacking).
  • Visualize interactions using Mercury or PyMOL. Compare with analogous structures (e.g., ’s pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.